5-(4-(Trifluoromethoxy)phenoxy)picolinaldehyde
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Overview
Description
5-(4-(Trifluoromethoxy)phenoxy)picolinaldehyde is a chemical compound with the molecular formula C13H8F3NO2 and a molecular weight of 267.2 g/mol It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenoxy ring, and a picolinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Trifluoromethoxy)phenoxy)picolinaldehyde typically involves the reaction of 5-hydroxypicolinaldehyde with 4-(trifluoromethoxy)phenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(4-(Trifluoromethoxy)phenoxy)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: 5-(4-(Trifluoromethoxy)phenoxy)picolinic acid.
Reduction: 5-(4-(Trifluoromethoxy)phenoxy)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(4-(Trifluoromethoxy)phenoxy)picolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-(4-(Trifluoromethoxy)phenoxy)picolinaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenoxy)picolinaldehyde
- 5-(4-Fluorophenoxy)picolinaldehyde
- 5-(4-Chlorophenoxy)picolinaldehyde
Comparison
Compared to its analogs, 5-(4-(Trifluoromethoxy)phenoxy)picolinaldehyde is unique due to the presence of the trifluoromethoxy group. This group significantly influences the compound’s chemical and physical properties, such as increased lipophilicity and altered reactivity. These unique features make it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C13H8F3NO3 |
---|---|
Molecular Weight |
283.20 g/mol |
IUPAC Name |
5-[4-(trifluoromethoxy)phenoxy]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-5-3-10(4-6-11)19-12-2-1-9(8-18)17-7-12/h1-8H |
InChI Key |
HBYRPXHAALLDAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CN=C(C=C2)C=O)OC(F)(F)F |
Origin of Product |
United States |
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